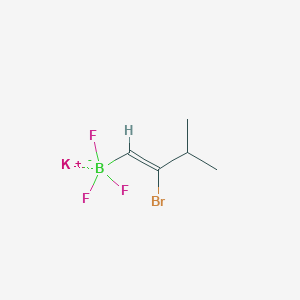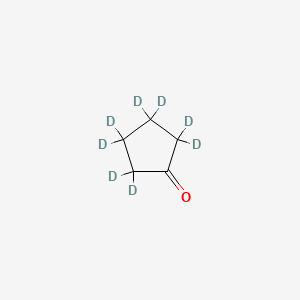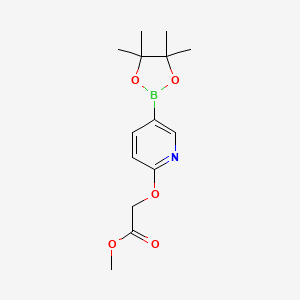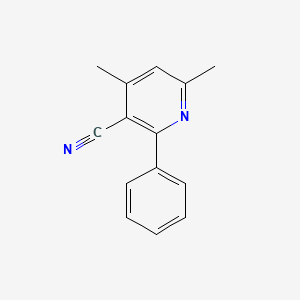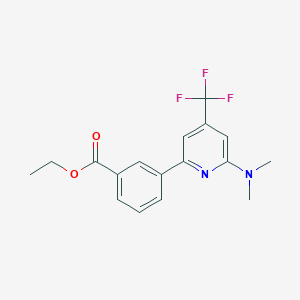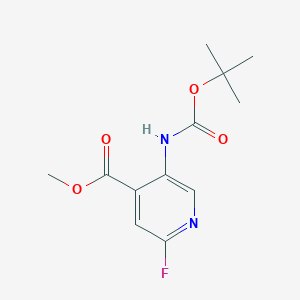
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate
描述
“Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The reactions of Boc2O with amines and alcohols have been investigated with respect to products and mechanisms under widely varying conditions . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .科学研究应用
Application 1: BOC Protection of Amines
- Summary of the Application : The compound is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules . This process is particularly important in the field of peptide synthesis .
- Methods of Application : The BOC protection is achieved by using BOC anhydride over various catalytic and solvent systems . The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application 2: Dual Protection of Amino Functions
- Summary of the Application : This compound is used in the dual protection of amino functions involving BOC . This process is particularly important in the synthesis of products containing one or two BOC-groups resulting from dual protection of amines and amides .
- Methods of Application : The dual protection is achieved by using BOC anhydride over various catalytic and solvent systems . The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application 3: Chemoselective BOC Protection of Amines
- Summary of the Application : The compound is used in the chemoselective BOC protection of amines . This process is crucial in the synthesis of biologically active molecules .
- Methods of Application : The chemoselective BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The result is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application 4: Suzuki–Miyaura Coupling
- Summary of the Application : Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups .
- Methods of Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction . It involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base .
- Results or Outcomes : The result is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis for the construction of carbon skeletons .
Application 5: Protection of Amino Groups
- Summary of the Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
- Methods of Application : The Boc group is stable towards most nucleophiles and bases . One of the more significant routes to protection involves the use of BOC anhydride .
- Results or Outcomes : The result is the formation of Boc-protected amines and amino acids . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
安全和危害
未来方向
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as the formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed . This suggests potential future directions for the development of more efficient and sustainable methods for Boc protection and deprotection.
属性
IUPAC Name |
methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725321 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate | |
CAS RN |
305371-15-7 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


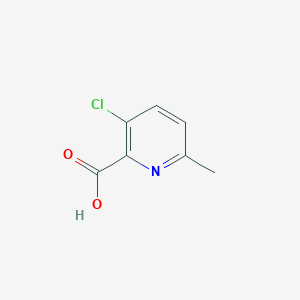
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)
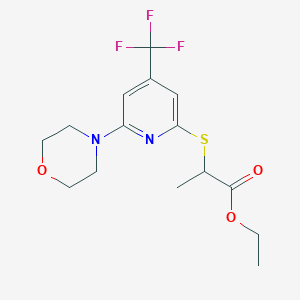

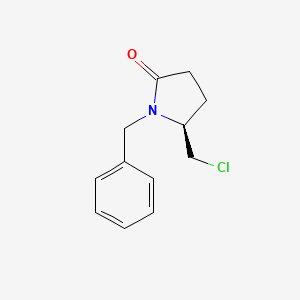
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid](/img/structure/B1456815.png)
